molecular formula C10H7F2NO2 B13322423 2-(3-Cyano-4-methylphenyl)-2,2-difluoroacetic acid

2-(3-Cyano-4-methylphenyl)-2,2-difluoroacetic acid

Cat. No.: B13322423
M. Wt: 211.16 g/mol
InChI Key: ZTKBPLJEYKHBPM-UHFFFAOYSA-N
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Description

2-(3-Cyano-4-methylphenyl)-2,2-difluoroacetic acid is an organic compound that features a cyano group, a methyl group, and two fluorine atoms attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyano-4-methylphenyl)-2,2-difluoroacetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-cyano-4-methylbenzaldehyde and difluoroacetic acid.

    Reaction Conditions: The aldehyde is subjected to a nucleophilic addition reaction with difluoroacetic acid under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reaction conditions efficiently.

    Continuous Flow Processes: Implementing continuous flow processes to enhance the yield and reduce production time.

    Automated Purification Systems: Employing automated purification systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyano-4-methylphenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Cyano-4-methylphenyl)-2,2-difluoroacetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Cyano-4-methylphenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Cyano-3-methylphenyl)-2,2-difluoroacetic acid
  • 2-(3-Cyano-4-methylphenyl)-2,2-dichloroacetic acid
  • 2-(3-Cyano-4-methylphenyl)-2,2-difluoropropionic acid

Uniqueness

2-(3-Cyano-4-methylphenyl)-2,2-difluoroacetic acid is unique due to the presence of both a cyano group and two fluorine atoms, which confer distinct chemical properties such as increased stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C10H7F2NO2

Molecular Weight

211.16 g/mol

IUPAC Name

2-(3-cyano-4-methylphenyl)-2,2-difluoroacetic acid

InChI

InChI=1S/C10H7F2NO2/c1-6-2-3-8(4-7(6)5-13)10(11,12)9(14)15/h2-4H,1H3,(H,14,15)

InChI Key

ZTKBPLJEYKHBPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C(=O)O)(F)F)C#N

Origin of Product

United States

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